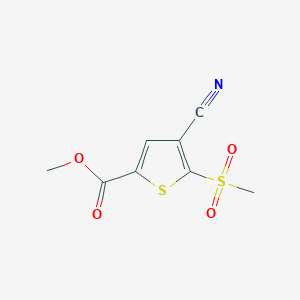
2-((naphthalen-2-yl)methyl)isoindolin-1-one
Vue d'ensemble
Description
2-((Naphthalen-2-yl)methyl)isoindolin-1-one is an organic compound characterized by the presence of a naphthalene ring attached to an isoindolinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((naphthalen-2-yl)methyl)isoindolin-1-one typically involves the condensation of naphthalen-2-ylmethylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The mixture is heated to facilitate the formation of the isoindolinone ring structure. The reaction is typically monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Naphthalen-2-yl)methyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Reduced isoindolinone derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
2-((Naphthalen-2-yl)methyl)isoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-((naphthalen-2-yl)methyl)isoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid and naphthalene-2-amine share structural similarities.
Isoindolinone derivatives: Compounds like isoindolin-1-one and its substituted derivatives.
Uniqueness
2-((Naphthalen-2-yl)methyl)isoindolin-1-one is unique due to the combination of the naphthalene and isoindolinone structures, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62041-81-0 |
|---|---|
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
2-(naphthalen-2-ylmethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H15NO/c21-19-18-8-4-3-7-17(18)13-20(19)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-11H,12-13H2 |
Clé InChI |
CWKMGBCECFZTJK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)N1CC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-pentanoic acid (5-tert-butyl-[1,3,4]thiadiazol-2-yl)-amide HCl](/img/structure/B8370596.png)

![Bis(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B8370617.png)







![5-Methyl4,5-dihydrothieno[3,2-c]isoquinoline](/img/structure/B8370663.png)

